methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a synthetic heterocyclic compound featuring a pyrazolo-pyridazine core linked via a thioether bridge to a furan-carboxylate moiety. This structure combines pharmacophoric elements (pyridazine, furan, and phenyl groups) that are often associated with bioactivity, including antimicrobial, anti-inflammatory, or kinase-inhibitory properties. Its synthesis likely involves multi-step reactions, such as nucleophilic substitution or Suzuki coupling, to assemble the pyrazolo-pyridazine and furan-carboxylate fragments.
Properties
IUPAC Name |
methyl 5-[(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-15-10-20-23(13-6-4-3-5-7-13)17(15)18(22-21-12)27-11-14-8-9-16(26-14)19(24)25-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYORDZYUXWAUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC3=CC=C(O3)C(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or similar compounds under acidic or basic conditions.
Thioether Formation: The pyrazolo[3,4-d]pyridazine intermediate is then reacted with a thiol derivative, such as 4-methylbenzenethiol, under nucleophilic substitution conditions.
Furan-2-carboxylate Esterification: The final step involves the esterification of the furan-2-carboxylic acid with methanol in the presence of a catalyst like sulfuric acid or a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines or Alcohols: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor. The pyrazolo[3,4-d]pyridazine core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects, particularly in cancer treatment. The compound’s ability to inhibit specific enzymes involved in cell proliferation makes it a promising candidate for anticancer drugs.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. The pyrazolo[3,4-d]pyridazine core interacts with the active sites of these enzymes, blocking their activity. This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis requires structural analogs with shared motifs (e.g., pyridazine derivatives, thioether-linked heterocycles). Below is a hypothetical framework for such a comparison, inferred from general trends in heterocyclic chemistry and bioactivity studies:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Pyrazolo-Pyridazine Core : Compounds with this scaffold (e.g., 1-phenyl-4-methylpyrazolo[3,4-d]pyridazine) are often explored for kinase inhibition due to their planar aromatic systems, which facilitate protein binding . The methyl and phenyl substitutions in the target compound may enhance lipophilicity and bioavailability.
Thioether Linkage : The thioether bridge in the target compound could improve metabolic stability compared to oxygen or nitrogen analogs, as seen in sulfur-containing agrochemicals .
Furan-Carboxylate Moiety : Methyl furan-carboxylates are associated with antimicrobial and anti-inflammatory activities , but the conjugation to a pyrazolo-pyridazine system may modulate selectivity or potency.
Recommendations for Future Studies
Structural Characterization : Employ X-ray crystallography (using SHELX or WinGX ) to resolve the compound’s 3D geometry and intermolecular interactions.
Bioactivity Screening : Test against kinase targets or microbial strains, leveraging methodologies from plant bioactive research .
Comparative SAR Studies : Synthesize analogs with varied substituents (e.g., replacing methyl with halogens) to assess structure-activity relationships.
Biological Activity
Methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a compound that belongs to the class of pyrazolo[3,4-d]pyridazine derivatives, which have garnered attention for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure
The compound's structure is characterized by a furan-2-carboxylate moiety linked to a pyrazolo[3,4-d]pyridazine core via a thioether group. This unique combination of functional groups is thought to contribute to its biological activity.
Anticancer Activity
Research has shown that pyrazolo[3,4-d]pyridazine derivatives exhibit significant anticancer properties. These compounds have demonstrated the ability to inhibit various eukaryotic protein kinases, which play crucial roles in cell proliferation and survival. For instance, studies have indicated that certain derivatives can effectively block the activity of kinases associated with tumor growth, leading to reduced tumor volume in animal models .
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated. Pyrazolo[3,4-d]pyridazine derivatives have shown promising results against Gram-positive and Gram-negative bacteria. In vitro studies reported significant inhibition of Staphylococcus aureus and Escherichia coli, indicating potential for treating infections in immunocompromised patients .
Antiviral Activity
Emerging research suggests that compounds within this class may also possess antiviral properties. Some pyrazolo[3,4-d]pyridazine derivatives have been reported to inhibit viral replication in various models, including those targeting rotavirus and adenovirus strains . The mechanisms are believed to involve interference with viral entry or replication processes.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Kinase Inhibition : The compound likely inhibits specific kinases involved in cancer cell signaling pathways.
- Membrane Disruption : Antibacterial effects may arise from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
- Viral Pathway Interference : Antiviral activity could stem from blocking viral entry or replication within host cells.
Study 1: Anticancer Efficacy
A study conducted by Ali et al. (2020) explored the anticancer efficacy of various pyrazolo derivatives, including those similar to this compound). Results indicated a significant reduction in tumor volumes in treated mice models, with IC50 values suggesting potent activity against specific cancer types .
Study 2: Antibacterial Properties
In another study focusing on antibacterial activity, compounds were tested against S. aureus and E. coli. The results showed that certain pyrazolo derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as dual-action agents in cancer patients who are at risk for bacterial infections .
Table 1: Summary of Biological Activities
Table 2: Key Findings from Case Studies
| Study | Key Findings |
|---|---|
| Ali et al. | Significant reduction in tumor volumes; IC50 values indicate potent anticancer activity |
| Bacterial Study | MICs comparable to antibiotics; effective against Gram-positive and Gram-negative bacteria |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
